molecular formula C19H22N2OS B3035422 3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide CAS No. 320424-70-2

3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide

Cat. No.: B3035422
CAS No.: 320424-70-2
M. Wt: 326.5 g/mol
InChI Key: FUKSYUDCYOLLAT-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide is an organic compound with a complex structure that includes a dimethylamino group, a phenoxyphenyl group, and a propenethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide typically involves multiple steps. One common method includes the reaction of 4-phenoxybenzaldehyde with dimethylamine to form an intermediate, which is then subjected to further reactions to introduce the propenethioamide group. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve scalable and green synthesis methods to ensure efficiency and sustainability. Techniques such as ipso-hydroxylation of arylboronic acids in ethanol have been explored for similar compounds, which could be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate various biological pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

Uniqueness

3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide is unique due to its specific structural features, such as the combination of a dimethylamino group and a phenoxyphenyl group. This unique structure allows it to interact with different molecular targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

(Z)-3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-20(2)14-18(19(23)21(3)4)15-10-12-17(13-11-15)22-16-8-6-5-7-9-16/h5-14H,1-4H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKSYUDCYOLLAT-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC=C(C=C1)OC2=CC=CC=C2)C(=S)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=CC=C(C=C1)OC2=CC=CC=C2)\C(=S)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide
Reactant of Route 2
Reactant of Route 2
3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide
Reactant of Route 3
Reactant of Route 3
3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide
Reactant of Route 4
Reactant of Route 4
3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide
Reactant of Route 5
Reactant of Route 5
3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide
Reactant of Route 6
Reactant of Route 6
3-(dimethylamino)-N,N-dimethyl-2-(4-phenoxyphenyl)-2-propenethioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.